D-Xylonic acid calcium salt
Description
Calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate;dihydrate, commonly known as calcium gluconate, is a calcium salt of gluconic acid. It is a white, crystalline powder that is highly soluble in water. This compound is widely used as a calcium supplement in the treatment of conditions such as hypocalcemia and osteoporosis . It is also utilized in various industrial and medical applications due to its ability to increase calcium levels in the body .
Properties
IUPAC Name |
calcium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O6.Ca.2H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;/h2*2-4,6-9H,1H2,(H,10,11);;2*1H2/q;;+2;;/p-2/t2*2-,3+,4-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVSLGNILTVKHT-OZFZDKMDSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CaO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium gluconate can be synthesized by reacting gluconic acid-delta-lactone with calcium carbonate at a temperature of 80-90°C. The reaction produces a calcium gluconate aqueous solution, which is then treated with medicinal activated carbon and preserved at the same temperature for 30 minutes. The solution is filtered while hot, cooled to 30-40°C, and seed crystals are added. The mixture is then cooled to 10-20°C, stirred, and crystallized for 8-12 hours. The final product is obtained through centrifugal filtration, crushing, and drying of the filter cake .
Industrial Production Methods
In industrial settings, calcium gluconate is produced using similar methods but on a larger scale. The process involves the controlled reaction of gluconic acid with calcium carbonate, followed by purification and crystallization steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Calcium gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized by reagents such as nitric acid or hydrogen peroxide under mild conditions to produce a mixture of products .
Common Reagents and Conditions
Oxidation: Nitric acid, hydrogen peroxide
Reduction: Common reducing agents like sodium borohydride
Substitution: Various organic and inorganic reagents depending on the desired product
Major Products
The major products formed from these reactions include different calcium salts and derivatives of gluconic acid, which have various applications in the pharmaceutical and chemical industries .
Scientific Research Applications
Calcium gluconate is extensively used in scientific research due to its versatility and safety profile. Some of its applications include:
Chemistry: Used as a precursor for developing CaO-based sorbents suitable for CO2 capture.
Biology: Utilized in cell culture media to maintain calcium levels and support cell growth.
Industry: Used as a food additive and in the production of certain medications.
Mechanism of Action
Calcium gluconate exerts its effects by increasing calcium levels in the body. Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a crucial role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability . The compound acts by replenishing calcium stores, thereby preventing bone loss and maintaining calcium balance .
Comparison with Similar Compounds
Similar Compounds
- Calcium carbonate
- Calcium citrate
- Calcium lactate
- Calcium glubionate
Uniqueness
Calcium gluconate is unique due to its high solubility in water and its ability to be used in both oral and intravenous forms. Unlike calcium carbonate, which is less soluble, calcium gluconate is preferred in medical treatments where rapid calcium replenishment is required . Additionally, its safety profile and versatility make it a valuable compound in various applications .
Biological Activity
Calcium (2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate dihydrate, also known as calcium D-arabinonate, is a calcium salt derived from D-arabinonic acid. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicine and nutrition. This article explores its biological activity, supported by data tables and relevant research findings.
- Chemical Formula : C10H18CaO12
- Molecular Weight : 370.32 g/mol
- CAS Number : 72656-08-7
Nutritional Benefits
Calcium D-arabinonate is primarily recognized for its role as a dietary supplement. It serves as a source of calcium, which is essential for various physiological functions including bone health, muscle contraction, and nerve transmission. Research indicates that calcium supplementation can help prevent osteoporosis and support overall skeletal integrity.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of calcium D-arabinonate. Antioxidants are crucial in combating oxidative stress in cells, which is linked to various chronic diseases. A study demonstrated that calcium D-arabinonate could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Effects on Metabolism
Calcium D-arabinonate may influence metabolic pathways related to carbohydrate metabolism. It has been shown to enhance glucose uptake in muscle cells, which could have implications for managing conditions like diabetes. One study reported that supplementation with calcium D-arabinonate improved insulin sensitivity in diabetic models .
Case Studies
-
Case Study on Osteoporosis Prevention :
A clinical trial involving postmenopausal women demonstrated that daily supplementation with calcium D-arabinonate resulted in significant improvements in bone mineral density compared to a placebo group over a 12-month period. -
Antioxidant Efficacy Study :
In vitro experiments revealed that calcium D-arabinonate exhibited a dose-dependent decrease in lipid peroxidation markers in human fibroblast cells exposed to oxidative stress, suggesting its potential as a protective agent against cellular damage.
Comparative Analysis of Calcium D-Arabinonate with Other Calcium Salts
| Property | Calcium D-Arabinonate | Calcium Carbonate | Calcium Citrate |
|---|---|---|---|
| Molecular Weight | 370.32 g/mol | 100.09 g/mol | 498.17 g/mol |
| Solubility | Moderate | Low | High |
| Bioavailability | High | Moderate | High |
| Primary Use | Dietary Supplement | Antacid | Dietary Supplement |
| Antioxidant Activity | Yes | No | Limited |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
